molecular formula C26H26N2O4 B5000459 methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate

methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate

Cat. No. B5000459
M. Wt: 430.5 g/mol
InChI Key: FIWWHQLWPQSXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate, also known as MPA, is a synthetic compound that has been widely used in scientific research. It belongs to the class of benzoylphenylurea compounds and is known for its antimitotic properties.

Mechanism of Action

The mechanism of action of methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate involves the inhibition of microtubule polymerization, which is essential for cell division. This compound binds to the colchicine-binding site on tubulin, which prevents the formation of microtubules. This leads to the disruption of the mitotic spindle and the inhibition of cell division.
Biochemical and Physiological Effects:
This compound has been shown to have antimitotic and antiproliferative effects on cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to be effective against a variety of cancer cell lines, including breast, lung, and prostate cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate in lab experiments is its high potency. This compound is effective at low concentrations, which makes it a cost-effective tool for research. However, this compound has some limitations, including its poor solubility in aqueous solutions. This can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for the use of methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate in scientific research. One area of interest is the development of this compound analogs with improved solubility and potency. Another area of interest is the study of the effects of this compound on non-cancerous cells, as well as its potential use in the treatment of other diseases such as Alzheimer's and Parkinson's. Additionally, the combination of this compound with other drugs may enhance its efficacy and reduce its toxicity.

Synthesis Methods

The synthesis of methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate involves the reaction of 2-methyl-3-[(4-phenylbutanoyl)amino]benzoic acid with methyl chloroformate in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain this compound in high purity.

Scientific Research Applications

Methyl 2-({2-methyl-3-[(4-phenylbutanoyl)amino]benzoyl}amino)benzoate has been widely used in scientific research as a tool to study the mechanism of cell division and proliferation. It has been shown to inhibit microtubule polymerization, which is essential for cell division. This compound has been used to study the effects of microtubule inhibitors on cancer cells, and it has been found to be effective against a variety of cancer cell lines.

properties

IUPAC Name

methyl 2-[[2-methyl-3-(4-phenylbutanoylamino)benzoyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O4/c1-18-20(25(30)28-23-15-7-6-13-21(23)26(31)32-2)14-9-16-22(18)27-24(29)17-8-12-19-10-4-3-5-11-19/h3-7,9-11,13-16H,8,12,17H2,1-2H3,(H,27,29)(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIWWHQLWPQSXKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=O)CCCC2=CC=CC=C2)C(=O)NC3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.